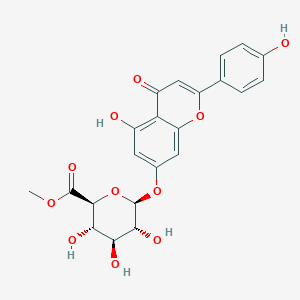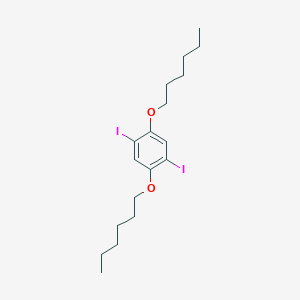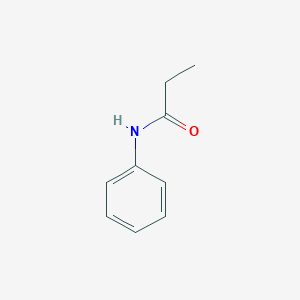
N-Phénylpropanamide
Vue d'ensemble
Description
N-Phenylpropanamide: is an organic compound with the molecular formula C(_9)H(_11)NO. It is also known as propionanilide or propionamide, N-phenyl-. This compound is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. N-Phenylpropanamide is a white crystalline solid at room temperature and is used in various chemical and industrial applications.
Applications De Recherche Scientifique
Chemistry:
- N-Phenylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.
Medicine:
- N-Phenylpropanamide derivatives are explored for their analgesic and anesthetic properties. For example, it is a structural component in the synthesis of certain fentanyl analogs .
Industry:
- It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
N-Phenylpropanamide primarily targets alpha- and, to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract . These receptors play a crucial role in controlling the dilation and constriction of blood vessels and the muscles around the airways in the lungs.
Mode of Action
The compound interacts with its targets by acting as an agonist. Stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency .
Biochemical Pathways
N-Phenylpropanamide affects the metabolic pathways of new fentanyl analogs. The metabolism of these analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of N-Phenylpropanamide’s action are largely dependent on its interaction with its primary targets. By stimulating alpha-adrenergic receptors, it can reduce tissue hyperemia, edema, and nasal congestion, and increase nasal airway patency . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Phenylpropanamide. For instance, synthetic opioids exposed at the surface are broken down by irradiation and temperature . Therefore, environmental conditions such as light exposure and temperature could potentially affect the stability and efficacy of N-Phenylpropanamide.
Analyse Biochimique
Biochemical Properties
N-Phenylpropanamide plays a role in biochemical reactions, particularly in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which transforms phenylalanine into trans-cinnamic acid . The nature of these interactions involves the conversion of amino acids into more complex organic compounds .
Cellular Effects
Related phenylpropanoids have been shown to exhibit a broad series of biological activities such as protection against pathogens and abiotic stresses
Molecular Mechanism
It is anticipated that its effects at the molecular level involve reactions like hydrolysis, hydroxylation, and further oxidation steps . It may also interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-Phenylpropanamide at different dosages in animal models have not been extensively studied. Related compounds have been tested in Swiss albino mice, and all analogs were found to be safer than fentanyl .
Metabolic Pathways
N-Phenylpropanamide is involved in the phenylpropanoid pathway, interacting with enzymes such as phenylalanine ammonia-lyase (PAL) . This could potentially affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Schotten-Baumann Reaction: One of the common methods for synthesizing N-Phenylpropanamide involves the Schotten-Baumann reaction. This reaction typically involves the reaction of aniline with propionyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to control the exothermic nature of the reaction. [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{CH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_2\text{CH}_3 + \text{HCl} ]
-
Continuous Flow Synthesis: Another method involves continuous flow synthesis, which is more efficient and safer for industrial-scale production. This method uses 3-chloropropanoyl chloride or acrylic acid as starting materials and involves a series of reactions under controlled conditions to produce N-Phenylpropanamide .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Phenylpropanamide can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of N-Phenylpropanamide can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: N-Phenylpropanamide can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of N-Phenylpropanamide.
Reduction: Primary amines.
Substitution: Substituted amides or other functionalized derivatives.
Comparaison Avec Des Composés Similaires
N-Phenylacetamide: Similar in structure but with an acetyl group instead of a propionyl group.
N-Phenylbutanamide: Similar in structure but with a butanoyl group instead of a propionyl group.
Uniqueness:
- N-Phenylpropanamide is unique due to its specific amide linkage and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its derivatives, such as fentanyl, are known for their high potency and efficacy in pain management, distinguishing them from other similar compounds.
Propriétés
IUPAC Name |
N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRQJQJODGZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060721 | |
| Record name | N-Phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-71-3 | |
| Record name | N-Phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylpropionamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propionanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYP5ZQI00T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

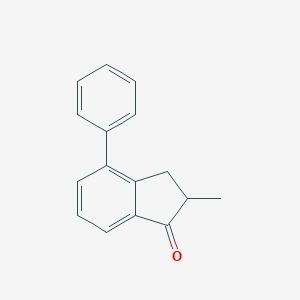
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
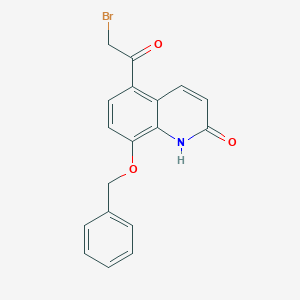
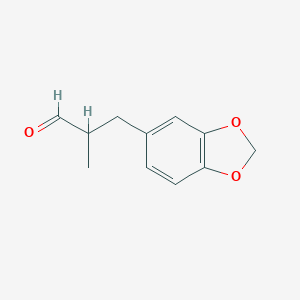
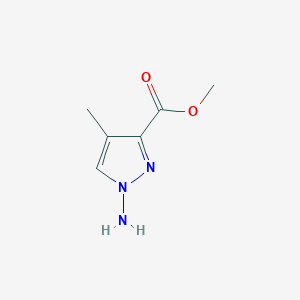
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)

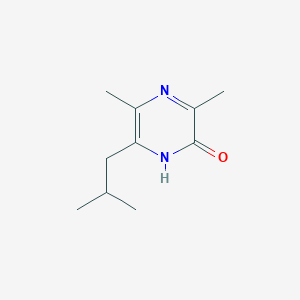
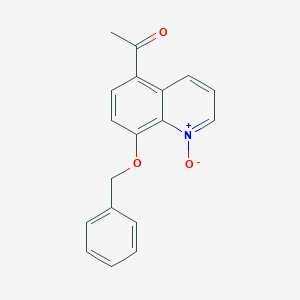
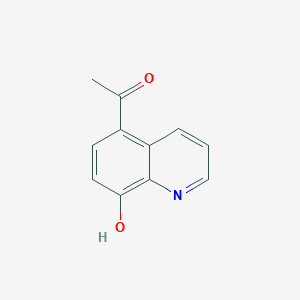
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)
